

JNJ-38158471: A Preclinical Efficacy Comparison Guide

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Compound of Interest		
Compound Name:	JNJ-38158471	
Cat. No.:	B15579763	Get Quote

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This guide provides a comparative statistical analysis of the preclinical efficacy of **JNJ-38158471**, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. The data presented is based on available preclinical studies and is compared with the established multi-kinase inhibitor, sorafenib, to offer a contextual performance evaluation.

Executive Summary

JNJ-38158471 is a potent and selective antagonist of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Preclinical data demonstrates its significant anti-tumor efficacy in various xenograft models. Unlike the multi-kinase inhibitor sorafenib, **JNJ-38158471** exhibits high selectivity for VEGFR-2 with no significant activity against VEGFR-1 and VEGFR-3, and it lacks Raf kinase activity.[1] This focused mechanism of action suggests a potential for a more targeted therapeutic effect with a possibly different safety profile compared to broader-acting inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data from preclinical studies on **JNJ-38158471** and sorafenib.

Table 1: In Vitro Kinase Inhibitory Activity



Compound	Target Kinase	IC50 (nM)	Notes
JNJ-38158471	VEGFR-2	40	Potent and selective inhibition.[1]
Ret	180		
Kit	500		
VEGFR-1	>1000	No significant activity.	
VEGFR-3	>1000	No significant activity.	
Raf Kinase	-	Lacks activity.[1]	
Sorafenib	VEGFR-2	-	Known inhibitor; specific IC50 values vary across studies but is a potent inhibitor.[2]
VEGFR-1	-	Known inhibitor.[2]	
VEGFR-3	-	Known inhibitor.[2]	_
PDGFR-β	-	Known inhibitor.[2]	_
c-Kit	-	Known inhibitor.[2]	_
FLT-3	-	Known inhibitor.[2]	_
Raf-1	-	Known inhibitor.[2]	_
B-Raf (wild-type and V600E)	-	Known inhibitor.[3]	_

Table 2: In Vivo Anti-Tumor Efficacy in Human Tumor Xenograft Models



Compound	Tumor Model	Dosing	Tumor Growth Inhibition	Reference
JNJ-38158471	A431 (human epidermoid carcinoma)	Once-daily oral	Up to 90%	[1]
HCT116 (human colon carcinoma)	Once-daily oral	Up to 90%	[1]	
A375 (human melanoma)	Once-daily oral	Up to 90%	[1]	
Sorafenib	HCT-116 (human colon carcinoma)	30 mg/kg, once- daily oral (14 days)	64%	[3]
A375 (human melanoma)	1, 5, 10 μmol/L (in vitro)	Significant inhibition of proliferation and migration		

Experimental Protocols

While specific, detailed protocols for the **JNJ-38158471** studies are not publicly available, the following represent standard methodologies for the types of experiments cited.

In Vitro Kinase Activity Assay (General Protocol)

VEGFR-2 kinase activity is typically measured using a kinase assay kit. The general principle involves the following steps:

- Preparation of Reagents: Recombinant human VEGFR-2 kinase, a biotinylated peptide substrate, and ATP are prepared in a kinase assay buffer.
- Reaction Incubation: The kinase, substrate, and ATP are incubated with varying concentrations of the test compound (e.g., JNJ-38158471) in a 96-well plate. A positive control (known inhibitor) and a negative control (vehicle) are included. The reaction is typically incubated at 30°C for a specified time (e.g., 45 minutes).



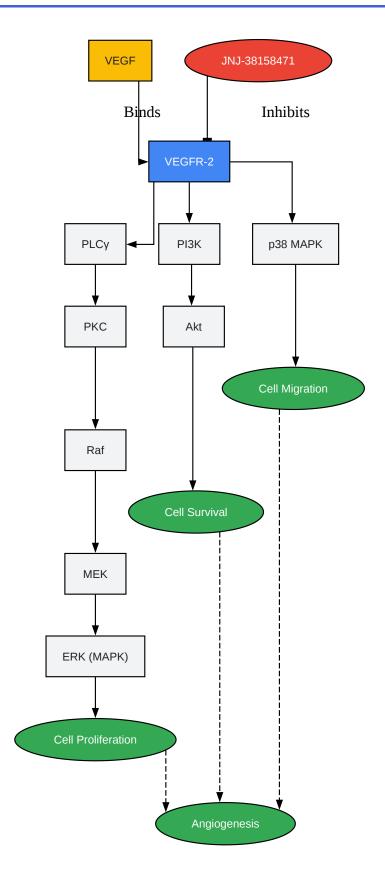
- Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) where the amount of ATP remaining in the well is measured, or by using a phospho-specific antibody that recognizes the phosphorylated substrate.
- Data Analysis: The inhibitory activity of the compound is calculated as a percentage of the control activity, and the IC50 value is determined by fitting the dose-response data to a sigmoid curve.

Human Tumor Xenograft Model (General Protocol)

- Cell Culture: Human tumor cell lines (e.g., A431, HCT116, A375) are cultured in appropriate media and conditions.
- Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
- Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., JNJ-38158471) is administered orally once daily. The control group receives a vehicle solution.
- Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and general health of the mice are also monitored.

Visualizations VEGFR-2 Signaling Pathway





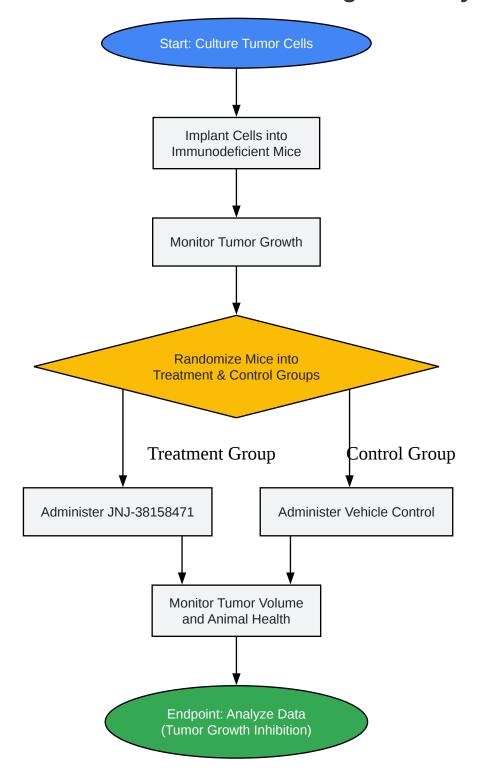
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Caption: Simplified VEGFR-2 signaling pathway and its downstream effects.





Experimental Workflow: In Vivo Xenograft Study



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Caption: General workflow for a preclinical in vivo xenograft efficacy study.



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